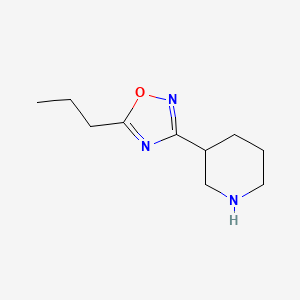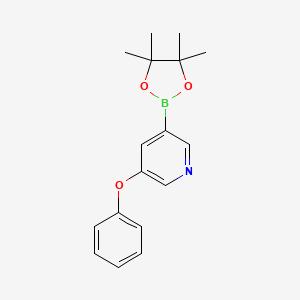
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Isobutyrylamino-9-(2’-O-tert-butyldimethylsilyl-5’-O-DMT-b-D-ribofuranosyl)purine 3’-CE phosphoramidite” is an essential component in oligonucleotide synthesis for the biomedical industry . It is used in the modification and synthesis of nucleotide sequences targeting specific genes or diseases . Its unique properties allow for efficient and accurate incorporation into DNA and RNA strands, enabling researchers to study and develop therapeutic interventions for various conditions .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 954.20 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves the protection of the ribose hydroxyl groups, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the phosphoramidite derivative of the 3/'-CE phosphoramidite. The resulting protected oligonucleotide is then deprotected to yield the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Isobutyric anhydride", "Triethylamine", "DMT-Cl", "Tert-butyldimethylsilyl chloride", "3/'-CE phosphoramidite", "Tetrazole", "Acetonitrile", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Pyridine", "Dimethylformamide", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of 5/'-OH with DMT-Cl and triethylamine in acetonitrile", "Protection of 2/'-OH with tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Coupling of protected nucleoside with 3/'-CE phosphoramidite and tetrazole in acetonitrile", "Deprotection of DMT group with dichloroacetic acid in methanol", "Deprotection of tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride in tetrahydrofuran", "Purification by reverse-phase HPLC", "Characterization by NMR and mass spectrometry" ] } | |
CAS RN |
179558-91-9 |
Product Name |
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho |
Molecular Formula |
C50H68N7O8PSi |
Molecular Weight |
954.194 |
IUPAC Name |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43?,44?,47-,66?/m1/s1 |
InChI Key |
NSNBXSIELVIXGV-XWZCDNBYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




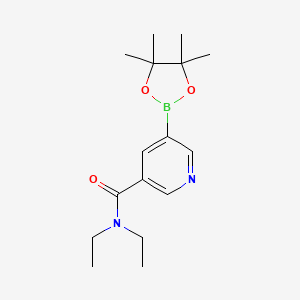
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
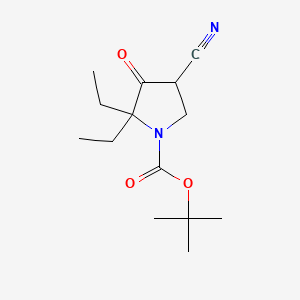
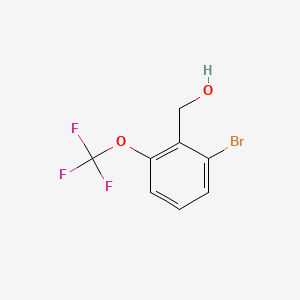
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
